σ2 Receptor Affinity and Subtype Selectivity of WLB-89462 vs. σ1 Receptor
WLB-89462 (20c) binds to the σ2 receptor with a Ki of 13 nM and exhibits >130-fold selectivity over the σ1 receptor, for which it has a Ki of 1,777 nM [1]. This selectivity profile was established in radioligand displacement assays using human recombinant receptors [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | σ2R Ki = 13 nM; σ1R Ki = 1,777 nM |
| Comparator Or Baseline | σ1 receptor (Ki = 1,777 nM) |
| Quantified Difference | >130-fold selectivity for σ2 over σ1 |
| Conditions | Radioligand displacement assay using human recombinant σ1 and σ2 receptors |
Why This Matters
High subtype selectivity minimizes σ1-mediated off-target effects, which can confound results in neuroprotection, pain, and cancer models.
- [1] Christmann U, Díaz JL, Pascual R, Bordas M, Álvarez I, Monroy X, Porras M, Yeste S, Reinoso RF, Merlos M, Vela JM, Almansa C. Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties. J Med Chem. 2023;66(17):12499-12519. View Source
